molecular formula C22H29N3O5 B1667268 AM Toxin II CAS No. 56072-96-9

AM Toxin II

Cat. No.: B1667268
CAS No.: 56072-96-9
M. Wt: 415.5 g/mol
InChI Key: STNGYOBVEDNUSB-SZMVWBNQSA-N
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Description

AM Toxin II is a cyclic peptide toxin primarily produced by the fungal pathogen Alternaria alternata, which infects plants such as apple and pear trees. It is part of the AM-toxin family (Alternaria Mali toxins), known for their host-selective phytotoxicity. The toxin disrupts cellular membranes by forming ion channels, leading to electrolyte leakage and cell death in susceptible plants . Its structure comprises a 19-membered macrocyclic ring with alternating D- and L-amino acids, including unique residues like β-hydroxyvaline and α,β-dehydroamino acids, which confer conformational rigidity and bioactivity .

Properties

CAS No.

56072-96-9

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

(3S,9S,12S)-3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28)/t15-,17-,18-/m0/s1

InChI Key

STNGYOBVEDNUSB-SZMVWBNQSA-N

SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

Appearance

Solid powder

Other CAS No.

56072-96-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM Toxin II; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: AM Toxin I and III

AM Toxin II shares a core cyclic structure with AM Toxin I and III but differs in side-chain modifications (Table 1).

Table 1: Structural Comparison of AM Toxins

Property AM Toxin I This compound AM Toxin III
Molecular Formula C₂₄H₃₅N₅O₇ C₂₅H₃₇N₅O₇ C₂₆H₃₉N₅O₇
Key Residues β-hydroxyisoleucine β-hydroxyvaline β-hydroxyleucine
Macrocyclic Ring Size 19-membered 19-membered 19-membered
Bioactivity (EC₅₀) 10 nM 5 nM 20 nM
  • AM Toxin I : Contains β-hydroxyisoleucine, which reduces membrane permeability compared to this compound. Its lower bioactivity (EC₅₀ = 10 nM) correlates with reduced hydrophobic interactions .
  • AM Toxin III : Features β-hydroxyleucine, enhancing lipophilicity but destabilizing the macrocyclic conformation, leading to a higher EC₅₀ (20 nM) .

Non-AM Toxin Analogs: HC-Toxin and Syringomycin E

HC-Toxin (from Cochliobolus carbonum): A cyclic tetrapeptide inhibiting histone deacetylases in maize. Unlike this compound, HC-Toxin lacks β-hydroxy residues but contains a reactive epoxide group, enabling covalent binding to target proteins .
Syringomycin E (from Pseudomonas syringae): A lipodepsipeptide with a linear structure and a fatty acid tail, enabling deeper membrane penetration. Its mechanism involves pore formation but requires higher concentrations (EC₅₀ = 50 nM) than this compound .

Functional Comparison

Mechanism of Action

  • This compound : Targets plant plasma membranes, forming voltage-gated ion channels that disrupt osmotic balance. Its specificity for Rosaceae plants is linked to receptor-mediated recognition .
  • HC-Toxin : Epigenetically modifies host chromatin, suppressing defense genes. This intracellular action contrasts with this compound’s extracellular membrane targeting .
  • Syringomycin E: Non-selectively disrupts membranes via detergent-like interactions, affecting both plants and bacteria .

Table 2: Functional Comparison of Toxins

Toxin Target Organism Primary Mechanism Selectivity EC₅₀ (nM)
This compound Rosaceae plants Ion channel formation High 5
HC-Toxin Maize Histone deacetylase inhibition Moderate 10
Syringomycin E Broad range Membrane pore formation Low 50

Toxicity and Environmental Impact

  • This compound : Highly host-specific, minimizing ecological collateral damage. However, its persistence in soil (half-life = 7 days) raises concerns about agricultural residue .
  • Syringomycin E: Broad-spectrum toxicity risks non-target organism damage but degrades faster (half-life = 2 days) .

Analytical Methods for Comparative Studies

Modern toxicological analyses, such as LC-MS/MS and ion mobility spectrometry, are critical for differentiating this compound from analogs. For example:

  • LC-MS/MS : Distinguishes this compound from HC-Toxin via unique fragmentation patterns (e.g., m/z 458.2 for this compound vs. m/z 442.1 for HC-Toxin) .
  • Circular Dichroism (CD) : Confirms structural integrity by detecting conformational changes in this compound under varying pH conditions .

Research Findings and Gaps

  • Key Finding : this compound’s β-hydroxyvaline residue is essential for receptor binding, as shown by mutagenesis studies (activity drops 90% when replaced with isoleucine) .
  • Knowledge Gap: The exact plant receptor for this compound remains unidentified, unlike HC-Toxin’s well-characterized histone targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM Toxin II
Reactant of Route 2
AM Toxin II

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